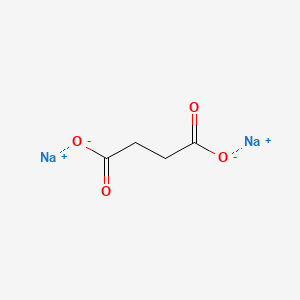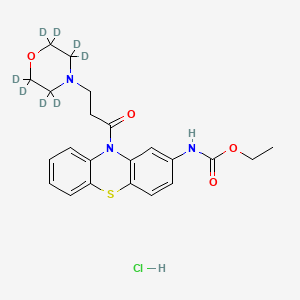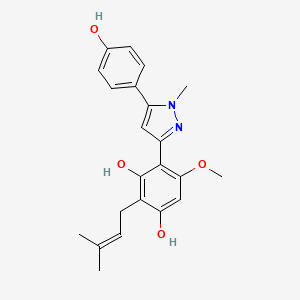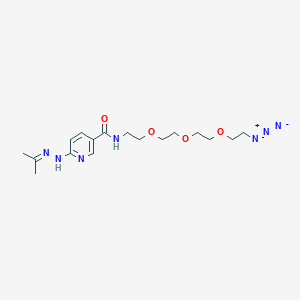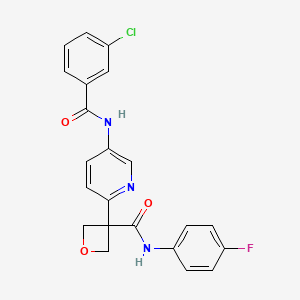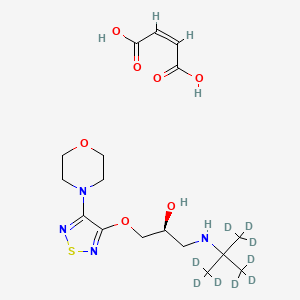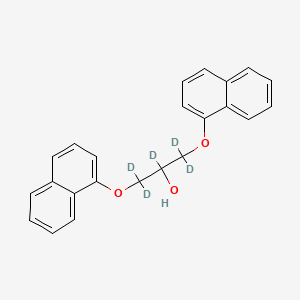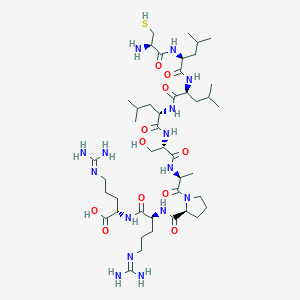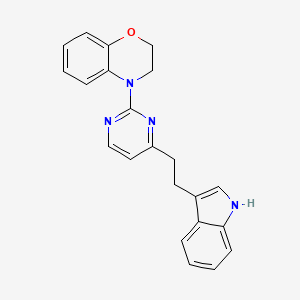
Cyp121A1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp121A1-IN-1 is a potent inhibitor of the enzyme Cytochrome P450 121A1 (CYP121A1), which is found in Mycobacterium tuberculosis. This compound has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment. By inhibiting CYP121A1, this compound disrupts the production of mycocyclosin, a molecule essential for the survival of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp121A1-IN-1 involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core heterocyclic structure.
Functionalization: Introduction of functional groups necessary for the inhibitory activity. This may involve halogenation, alkylation, or acylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyp121A1-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Cyp121A1-IN-1 has several applications in scientific research:
Chemistry: Used as a tool to study the function and inhibition of CYP121A1, providing insights into enzyme mechanisms and potential drug targets.
Biology: Helps in understanding the role of CYP121A1 in Mycobacterium tuberculosis and its impact on bacterial survival and pathogenicity.
Medicine: Potential therapeutic agent for tuberculosis, especially in strains resistant to conventional treatments.
Industry: Could be used in the development of new antibiotics and in the study of drug resistance mechanisms.
Mechanism of Action
Cyp121A1-IN-1 exerts its effects by binding to the active site of CYP121A1, inhibiting its enzymatic activity. This prevents the conversion of cyclo (l-tyrosyl-l-tyrosyl) to mycocyclosin, a crucial step in the biosynthesis of mycocyclosin. The inhibition of this pathway disrupts the bacterial cell’s ability to produce essential molecules, leading to its death .
Comparison with Similar Compounds
Cyp121A1-IN-1 can be compared with other CYP121A1 inhibitors, such as:
Azole-based inhibitors: These compounds also target CYP121A1 but may have different binding affinities and specificities.
Non-azole inhibitors: Compounds like fluoroquinolones that inhibit CYP121A1 through different mechanisms.
Uniqueness
This compound is unique due to its high potency and specificity for CYP121A1, making it a valuable tool for studying this enzyme and developing new tuberculosis treatments.
List of Similar Compounds
Azole-based inhibitors: Ketoconazole, fluconazole.
Non-azole inhibitors: Ciprofloxacin, moxifloxacin.
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[4-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-yl]-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C22H20N4O/c1-2-6-19-18(5-1)16(15-24-19)9-10-17-11-12-23-22(25-17)26-13-14-27-21-8-4-3-7-20(21)26/h1-8,11-12,15,24H,9-10,13-14H2 |
InChI Key |
IDUIVCFNXSKLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2N1C3=NC=CC(=N3)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


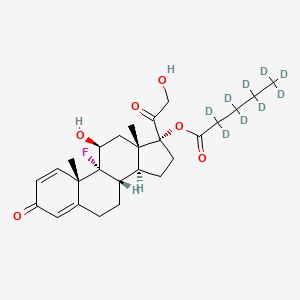
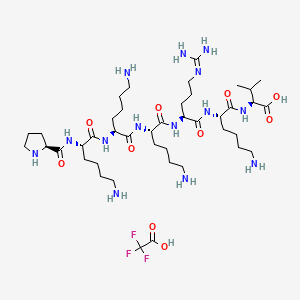
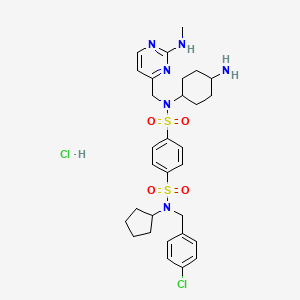
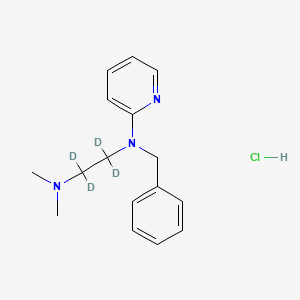
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
